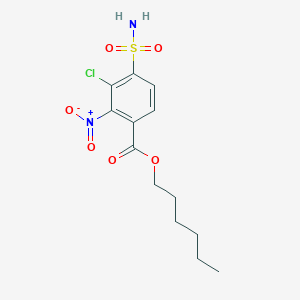
Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a hexyl ester group, a chloro substituent, a nitro group, and a sulfamoyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate typically involves multiple steps. One common route includes the nitration of a chlorobenzoic acid derivative, followed by sulfonation and esterification. The reaction conditions often involve the use of concentrated sulfuric acid for sulfonation and nitric acid for nitration. The esterification step can be achieved using hexanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide are commonly used.
Major Products
Substitution: Products include derivatives with different substituents replacing the chloro group.
Reduction: The major product is the corresponding amino derivative.
Hydrolysis: The products are the carboxylic acid and hexanol.
Scientific Research Applications
Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its functional groups.
Industry: It can be used in the production of specialty chemicals and as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfamoyl group can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition or activation of specific pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-2-nitro-4-sulfamoylbenzoate
- Ethyl 3-chloro-2-nitro-4-sulfamoylbenzoate
- Propyl 3-chloro-2-nitro-4-sulfamoylbenzoate
Uniqueness
Hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological molecules. The hexyl group provides increased hydrophobicity compared to shorter alkyl chains, potentially enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins.
Properties
CAS No. |
88345-54-4 |
|---|---|
Molecular Formula |
C13H17ClN2O6S |
Molecular Weight |
364.80 g/mol |
IUPAC Name |
hexyl 3-chloro-2-nitro-4-sulfamoylbenzoate |
InChI |
InChI=1S/C13H17ClN2O6S/c1-2-3-4-5-8-22-13(17)9-6-7-10(23(15,20)21)11(14)12(9)16(18)19/h6-7H,2-5,8H2,1H3,(H2,15,20,21) |
InChI Key |
DFXVBLXFSQRYMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=C(C(=C(C=C1)S(=O)(=O)N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


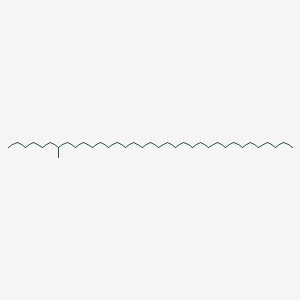

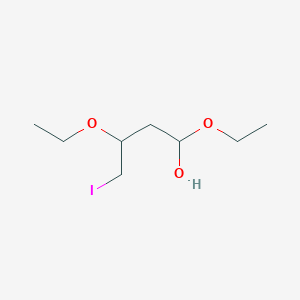
![2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14401130.png)
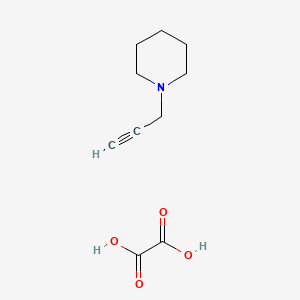
![6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14401138.png)
![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)
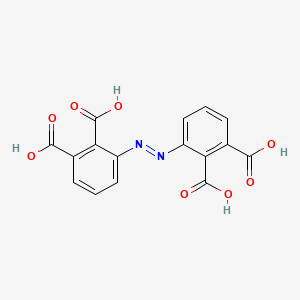
![3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B14401144.png)
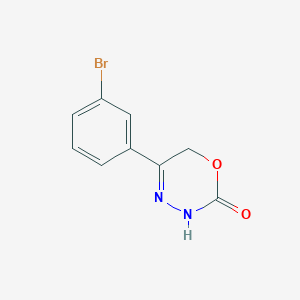


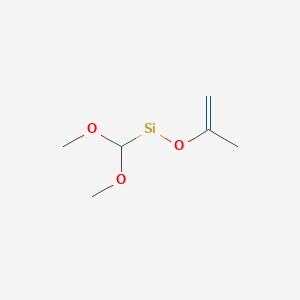
![N-Benzyl-N-butyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14401191.png)
